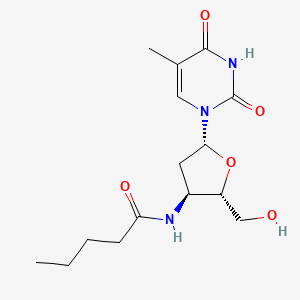
Thymidine, 3'-deoxy-3'-((1-oxopentyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- typically involves the modification of thymidine. One common method includes the introduction of an amino group at the 3’ position of thymidine, followed by the attachment of a 1-oxopentyl group. The reaction conditions often involve the use of protecting groups to ensure selective modification and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process would include the same steps as the laboratory synthesis but optimized for higher yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to obtain the desired product.
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.
科学研究应用
Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis.
相似化合物的比较
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
3’-Amino-3’-deoxy-thymidine: A similar compound with an amino group at the 3’ position.
2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.
Uniqueness
Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- is unique due to the presence of both an amino group and a 1-oxopentyl group. This dual modification allows it to interact differently with biological molecules compared to other nucleoside analogs. Its unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
132149-32-7 |
|---|---|
分子式 |
C15H23N3O5 |
分子量 |
325.36 g/mol |
IUPAC 名称 |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]pentanamide |
InChI |
InChI=1S/C15H23N3O5/c1-3-4-5-12(20)16-10-6-13(23-11(10)8-19)18-7-9(2)14(21)17-15(18)22/h7,10-11,13,19H,3-6,8H2,1-2H3,(H,16,20)(H,17,21,22)/t10-,11+,13+/m0/s1 |
InChI 键 |
HRVFPSWTDYQJMR-DMDPSCGWSA-N |
手性 SMILES |
CCCCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
规范 SMILES |
CCCCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















